molecular formula C8H8F9IO B2637447 5,5,6,6,7,7,8,8,8-Nonafluoro-3-iodo-1-octanol CAS No. 109574-81-4

5,5,6,6,7,7,8,8,8-Nonafluoro-3-iodo-1-octanol

Cat. No. B2637447
CAS RN: 109574-81-4
M. Wt: 418.041
InChI Key: PVUKLHKMFFSKDP-UHFFFAOYSA-N
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Description

5,5,6,6,7,7,8,8,8-Nonafluoro-3-iodo-1-octanol is a chemical compound with the molecular formula C8H8F9IO . It is used in laboratory chemicals, the manufacture of substances, and scientific research and development .


Molecular Structure Analysis

The molecular structure of 5,5,6,6,7,7,8,8,8-Nonafluoro-3-iodo-1-octanol consists of a chain of eight carbon atoms, with nine fluorine atoms and one iodine atom attached. The molecular formula is C8H8F9IO .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5,5,6,6,7,7,8,8,8-Nonafluoro-3-iodo-1-octanol include its molecular formula (C8H8F9IO), average mass (292.142 Da), and monoisotopic mass (292.050964 Da) . More detailed properties such as density, melting point, and boiling point were not found in the available resources.

Scientific Research Applications

Molecular Optimization in Organic Acid Extraction

Luo et al. (2015) studied the quantum chemical parameters of fluorinated octanol, including 5,5,6,6,7,7,8,8,8-Nonafluoro-1-octanol, for organic acid extraction. They found that the electron donor strength of the oxygen atom in such molecules decreases with increased fluorination, affecting their extraction capability. This research highlights the application of fluorinated alcohols in optimizing extraction processes in chemical engineering (Luo et al., 2015).

Fluorocyclohexanes Derivation

In earlier research, Godsell et al. (1958) explored the creation of nonafluoro cyclo hexanes, derived from the fluorination of benzene. This research is significant in understanding the foundational chemistry and potential applications of fluorinated compounds like 5,5,6,6,7,7,8,8,8-Nonafluoro-3-iodo-1-octanol in organic synthesis (Godsell et al., 1958).

Synthesis of 2-Deoxy-2-Iodo-D-Mannopyranose Derivatives

Miljković et al. (1992) reported on the synthesis of 2-deoxy-2-iodo-D-mannopyranose derivatives, where fluorinated compounds like 5,5,6,6,7,7,8,8,8-Nonafluoro-3-iodo-1-octanol could play a role. This research is relevant in the field of carbohydrate chemistry, especially in the synthesis of modified sugars for various applications (Miljković et al., 1992).

Fluorinated Alcohol/CaF2 Nanocomposites

Saito et al. (2016) studied the reaction of fluorinated aliphatic alcohols, including derivatives similar to 5,5,6,6,7,7,8,8,8-Nonafluoro-3-iodo-1-octanol, with calcium chloride. They found that such reactions could lead to the formation of fluorinated alcohol/calcium fluoride nanocomposites, which have potential applications in surface modification and materials science (Saito et al., 2016).

Safety And Hazards

According to its Safety Data Sheet, 5,5,6,6,7,7,8,8,8-Nonafluoro-3-iodo-1-octanol can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

5,5,6,6,7,7,8,8,8-nonafluoro-3-iodooctan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F9IO/c9-5(10,3-4(18)1-2-19)6(11,12)7(13,14)8(15,16)17/h4,19H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUKLHKMFFSKDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F9IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00895251
Record name 5,5,6,6,7,7,8,8,8-Nonafluoro-3-iodooctan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00895251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5,6,6,7,7,8,8,8-Nonafluoro-3-iodo-1-octanol

CAS RN

109574-81-4
Record name 5,5,6,6,7,7,8,8,8-Nonafluoro-3-iodooctan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00895251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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